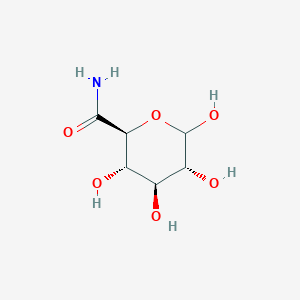
Glucopyranuronamide
描述
Glucopyranuronamide is a derivative of glucuronic acid, a compound that plays a significant role in the metabolism of various substances in the body.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of glucopyranuronamide can be achieved through various methods. One common approach involves the thermal decomposition of glucuronic acid at 200°C . Another method includes microwave-assisted synthesis, which offers a faster and more efficient route . Additionally, solvent-free synthesis has been explored to minimize the use of hazardous solvents .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
化学反应分析
Types of Reactions: Glucopyranuronamide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity and stability.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines and alcohols under mild conditions .
Major Products Formed: The major products formed from these reactions include various this compound derivatives with modified functional groups. These derivatives are often evaluated for their biological activity and potential therapeutic applications .
科学研究应用
Glucopyranuronamide has been extensively studied for its applications in scientific research. In chemistry, it is used as a building block for the synthesis of nucleoside analogs, which are crucial in the development of antiviral and anticancer drugs . In biology, this compound derivatives have shown significant antiproliferative activity against cancer cell lines, making them potential candidates for cancer therapy . In medicine, these compounds are being explored for their ability to interfere with nucleotide-dependent biological processes, offering new avenues for therapeutic intervention . Additionally, this compound has applications in the industry, particularly in the synthesis of bioactive molecules and pharmaceutical intermediates .
作用机制
The mechanism of action of glucopyranuronamide involves its incorporation into nucleic acids, where it interferes with nucleic acid synthesis and function . This interference can lead to the inhibition of polymerases and key enzymes involved in nucleotide biosynthetic pathways, ultimately resulting in apoptosis or the disruption of viral replication cycles . The molecular targets of this compound include various enzymes and proteins involved in these pathways, making it a versatile compound for therapeutic applications .
相似化合物的比较
Similar Compounds: Similar compounds to glucopyranuronamide include other nucleoside analogs such as 5-fluorouracil and azidoglycosyl derivatives . These compounds share similar mechanisms of action and are used in the treatment of cancer and viral infections .
Uniqueness: What sets this compound apart from other similar compounds is its unique structural features, which allow for greater flexibility in modifying its functional groups . This flexibility enables the synthesis of a wide range of derivatives with enhanced biological activity and stability . Additionally, this compound derivatives have shown significant antiproliferative activity in cancer cell lines, making them promising candidates for further development .
属性
IUPAC Name |
(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO6/c7-5(11)4-2(9)1(8)3(10)6(12)13-4/h1-4,6,8-10,12H,(H2,7,11)/t1-,2-,3+,4-,6?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIFKEWOFUNPBN-AQKNRBDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](OC([C@@H]1O)O)C(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315663 | |
| Record name | Glucopyranuronamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3318-57-8 | |
| Record name | Glucopyranuronamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3318-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glucopyranuronamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


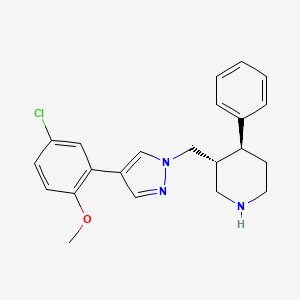
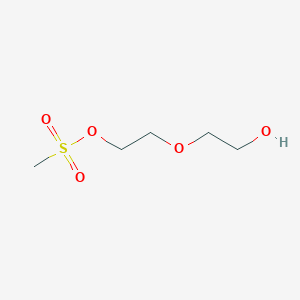
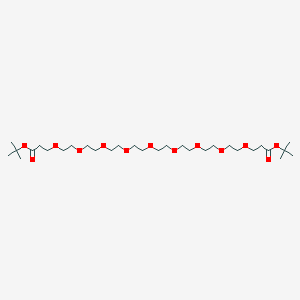


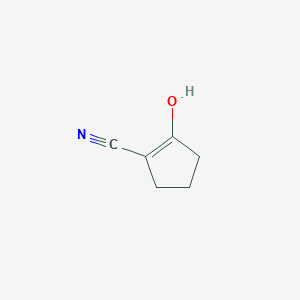
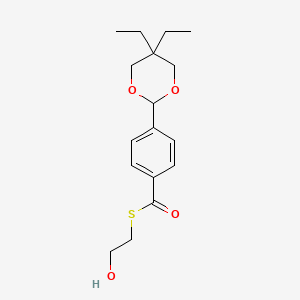
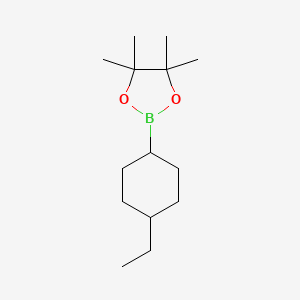
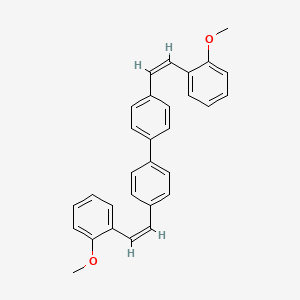
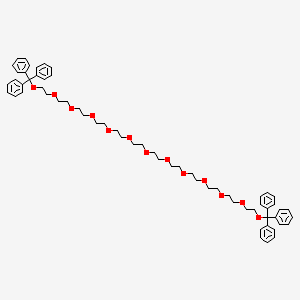
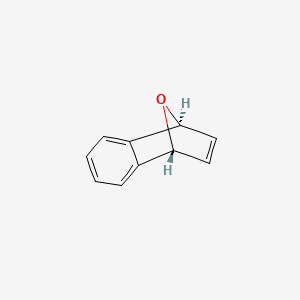
![Imidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B8005043.png)


